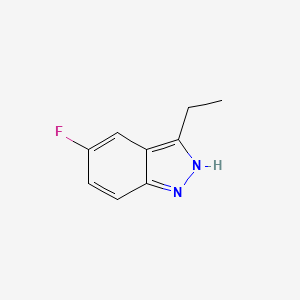

3-Ethyl-5-fluoro-1H-indazole

Description

Overview of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

Indazole derivatives are a prominent class of compounds in drug discovery, recognized for their diverse biological activities. pnrjournal.com Their structural framework serves as a versatile template for the development of therapeutic agents targeting a range of diseases. tandfonline.com The indazole core is present in numerous pharmaceutical agents with applications in oncology, inflammation, and infectious diseases. tandfonline.comtaylorandfrancis.com For instance, certain indazole-based compounds have been investigated for their potential as anti-cancer agents, kinase inhibitors, and anti-inflammatory drugs. cymitquimica.comtandfonline.comgoogle.com The ability of the indazole ring to engage in various non-covalent interactions with biological macromolecules, such as proteins and enzymes, underpins its utility in medicinal chemistry. taylorandfrancis.com The development of synthetic methodologies to access functionalized indazoles has further propelled research in this area, allowing for the systematic exploration of structure-activity relationships (SAR). google.comaustinpublishinggroup.com

The Unique Role of 1H-Indazole Tautomers and Conformational Considerations

A notable feature of the indazole system is the existence of annular tautomers. The indazole ring can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. tandfonline.comtaylorandfrancis.com Among these, the 1H-tautomer is generally the most thermodynamically stable and, consequently, the predominant form. researchgate.net This stability has been calculated to be approximately 2.3 kcal/mol greater than the 2H-tautomer. The tautomeric preference can, however, be influenced by substitution patterns and the surrounding chemical environment. Both 1H- and 2H-indazoles are significant in the development of new drugs. researchgate.net The specific tautomeric form of an indazole derivative can have a profound impact on its biological activity, as it dictates the molecule's shape, electronic properties, and its ability to form hydrogen bonds with target proteins. researchgate.net

Rationale for Focused Research on 3-Ethyl-5-fluoro-1H-indazole and its Analogues

The specific compound, this compound, represents a confluence of strategically chosen structural motifs. The rationale for investigating this particular molecule and its analogs stems from the predictable and often beneficial effects of its constituent parts on biological systems.

Mechanistic Implications of Ethyl Group at C3 Position on Molecular Recognition

The C3 position of the indazole ring is a common site for substitution to modulate biological activity. pnrjournal.commit.edu The introduction of an ethyl group at this position can have several mechanistic implications for molecular recognition. The ethyl group provides steric bulk, which can influence the molecule's preferred conformation and its fit within a binding site. This steric hindrance can also shield adjacent parts of the molecule from metabolic enzymes. The alkyl nature of the ethyl group can contribute to hydrophobic interactions with nonpolar regions of a protein's active site, a key component of drug-receptor binding. The size and flexibility of the ethyl group can be critical in optimizing these van der Waals interactions to enhance potency and selectivity. nih.gov Research on C3-substituted indazoles has shown that even small changes in the alkyl substituent can significantly impact biological outcomes. austinpublishinggroup.com

Structure

3D Structure

Properties

Molecular Formula |

C9H9FN2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

3-ethyl-5-fluoro-2H-indazole |

InChI |

InChI=1S/C9H9FN2/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

HVWGIWFGARNOCE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=C(C=CC2=NN1)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 Ethyl 5 Fluoro 1h Indazole Derivatives

Impact of Substitution Patterns on the Indazole Core

Role of Fluorine at Position 5 on Biological Activity and Pharmacological Profile

The introduction of a fluorine atom at the C-5 position of the indazole ring is a critical strategy for enhancing biological efficacy. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. researchgate.netorganic-chemistry.org

In studies of indazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, the presence of a fluorine atom at position 5 dramatically improves potency. nih.gov For instance, a 5-fluoro-substituted indazole derivative demonstrated a 7- to 13-fold increase in inhibitory activity against the wild-type reverse transcriptase enzyme compared to its non-fluorinated counterpart. nih.gov This enhancement is attributed to fluorine's ability to alter the electronic properties of the aromatic ring and form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the enzyme's binding pocket. Furthermore, fluorination can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound. researchgate.netresearchgate.net

Influence of Ethyl Group at Position 3 on Molecular Interactions and Binding Affinity

The substituent at the C-3 position of the indazole core plays a pivotal role in establishing key interactions with target proteins and influencing binding affinity. mdpi.com The ethyl group, in the case of 3-Ethyl-5-fluoro-1H-indazole, provides a balance of size and lipophilicity that can be advantageous for fitting into hydrophobic pockets within a target's active site.

SAR studies on anti-HIV NNRTIs revealed that an ethyl group at position 3 confers greater potency than a smaller methyl group. nih.gov The ethyl-substituted derivative displayed an IC50 value of 25 nM, which was twofold more potent than the methyl-substituted version (IC50 = 50 nM). This suggests that the larger ethyl group may engage in more extensive van der Waals contacts or better occupy a hydrophobic sub-pocket in the enzyme's active site, leading to a more stable drug-receptor complex. The functionalization at the C-3 position is a well-established method for modulating the biological activity of indazole derivatives across various therapeutic targets. mdpi.comnih.govnih.gov

Below is an interactive data table summarizing the impact of substitutions at positions 3 and 5 on the anti-HIV activity of indazole derivatives.

| Compound | Substitution at C3 | Substitution at C5 | IC50 (nM) |

| Analog 1 | -CH3 | -H | 332 |

| Analog 2 | -CH3 | -F | 50 |

| Analog 3 | -CH3 | -F | 25 |

Data derived from studies on non-nucleoside reverse transcriptase inhibitors. nih.gov

Effects of N1-Substitution on Efficacy and Target Specificity

Lead optimization studies on indazole arylsulfonamides as CCR4 antagonists demonstrated that modifications to the N1 substituent were crucial for improving activity. nih.gov Similarly, in the development of haspin inhibitors, amide coupling at the N1 position of a 5-(4-pyridinyl)indazole core led to compounds with potent and selective activity. nih.gov The nature of the N1-substituent can also dictate target specificity. For example, in a series of indazole-based kinase inhibitors, the choice of substituent at the N1 position had a more pronounced effect on potency against the EZH1 enzyme compared to the EZH2 enzyme. nih.gov This highlights that the N1 position is a key vector for tailoring the molecule's interactions to achieve selectivity between closely related protein targets. The development of regioselective N1-alkylation methods has been a significant focus to ensure the efficient synthesis of the desired, more therapeutically active isomer. beilstein-journals.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development and Validation of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound derivatives were not prominently found, studies on other substituted indazole series highlight the utility of this approach. researchgate.netnih.govresearchgate.net

For instance, 2D and 3D-QSAR studies have been conducted on 5-substituted indazole derivatives to optimize them as Glycogen synthase kinase-3 beta (GSK-3β) inhibitors. researchgate.net These models use molecular descriptors related to topology, electronic properties (SlogP, electrostatic potential), and hydrophobicity to predict the biological activity of new analogs. researchgate.net Similarly, 3D-QSAR models for indazole derivatives as HIF-1α inhibitors have been developed to create steric and electrostatic maps that provide a structural framework for designing new, more potent compounds. nih.govresearchgate.net Such predictive models are validated statistically through methods like cross-validation to ensure their robustness. distantreader.orgaboutscience.eu These validated models can then be used to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted efficacy, accelerating the drug discovery process.

Molecular Modification and Analog Design Strategies

The design of novel analogs based on the this compound scaffold employs several established medicinal chemistry strategies to enhance potency, selectivity, and drug-like properties. slideshare.net

Structure-Guided and Fragment-Based Design: X-ray crystal structures of lead compounds bound to their targets provide invaluable information for rational design. nih.gov For example, the crystal structure of an Akt inhibitor guided the design of derivatives with substitutions at the C7 position of the indazole ring to achieve selectivity. nih.gov Fragment-based lead discovery, where small molecular fragments are identified and then grown or merged, has also been successfully applied to indazole derivatives to develop potent inhibitors for targets like FGFR kinases. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing the central core of a molecule with a structurally distinct moiety while retaining similar biological activity. This strategy has been used to discover novel indazole-based glucagon (B607659) receptor (GCGR) antagonists from different chemical leads. researchgate.net Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is also a common tactic. For instance, replacing a hydrogen atom with fluorine at C-5 is a classic example of bioisosteric modification that enhances potency.

Molecular Hybridization: This strategy involves combining distinct pharmacophoric elements from two or more different drugs or bioactive molecules into a single hybrid compound. This approach was used to design indazolyl-substituted piperidin-4-yl-aminopyrimidines as potent HIV-1 NNRTIs by merging features from two known inhibitors. nih.gov This can lead to compounds with improved activity profiles or dual mechanisms of action. nih.gov

Through these diverse design strategies, medicinal chemists continue to explore the chemical space around the this compound core to develop novel therapeutic agents for a wide range of diseases. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping involves the replacement of a molecule's core structure with a different, yet functionally equivalent, scaffold to access novel chemical space and improve drug-like properties. Bioisosteric replacement, a related concept, focuses on substituting specific functional groups with others that possess similar physical or chemical properties, thereby modulating the compound's activity and metabolic stability.

A notable example of scaffold hopping involving the indazole core is the transformation of indole-based inhibitors into indazole-containing compounds. nih.gov Researchers have successfully employed this strategy to convert MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov This was achieved by replacing the indole (B1671886) scaffold of a known inhibitor with an indazole framework, which preserved the essential spatial relationship of key binding groups while introducing a novel chemical entity. nih.gov

In a study focused on developing dual inhibitors for MCL-1 and BCL-2, a scaffold hop from an indole-2-carboxylic acid to an N2-substituted indazole-3-carboxylic acid was performed. This modification led to a new series of compounds with improved dual inhibitory activity. Further optimization through the introduction of acylsulfonamide groups resulted in compounds with enhanced inhibition of both protein targets. nih.gov

Another application of these strategies was demonstrated in the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov By utilizing scaffold hopping and molecular hybridization, a series of 1H-indazol-3-amine derivatives were synthesized. nih.gov The structure-activity relationship (SAR) studies revealed that substitutions on the indazole core were crucial for inhibitory activity. For instance, the introduction of a 2,6-difluoro-3-methoxyphenyl group significantly enhanced both enzymatic and antiproliferative activities against FGFR1 and FGFR2. nih.gov

The following table illustrates the impact of scaffold hopping from an indole to an indazole core on the inhibitory activity against MCL-1 and BCL-2.

| Compound ID | Scaffold | R Group | MCL-1 IC50 (μM) | BCL-2 IC50 (μM) |

| 1 | Indole | -COOH | 0.1 | >10 |

| 2 | Indazole | -COOH | 1.5 | 2.5 |

| 3 | Indazole | -CONHSO2R' | 0.05 | 0.1 |

This table is a representative example based on findings from scaffold hopping studies and does not represent data for this compound.

Bioisosteric replacement is often employed to fine-tune the properties of a lead compound. For the hypothetical optimization of this compound, one might consider replacing the ethyl group at the 3-position with other small alkyl groups, cycloalkyl groups, or heteroatom-containing moieties to probe the steric and electronic requirements of the target binding pocket. Similarly, the fluorine atom at the 5-position could be replaced with other halogens or small electron-withdrawing groups to modulate the electronic properties of the indazole ring.

The table below presents a hypothetical exploration of bioisosteric replacements for the ethyl group at the 3-position of a 5-fluoro-1H-indazole scaffold and their potential impact on kinase inhibitory activity, based on general principles of medicinal chemistry.

| Compound ID | 3-Position Substituent | Predicted Kinase Inhibition | Rationale |

| 4a | Ethyl | Moderate | Lead Compound |

| 4b | Propyl | Potentially Increased | Increased Lipophilicity |

| 4c | Cyclopropyl | Potentially Increased | Conformational Rigidity |

| 4d | Methoxy | Potentially Altered | Introduction of H-bond acceptor |

| 4e | Trifluoromethyl | Potentially Altered | Strong Electron-withdrawing group |

This table is illustrative and intended to demonstrate the principles of bioisosteric replacement in the context of the specified scaffold.

Mechanistic Investigations of Biological Activities

Receptor Binding and Modulation4.2.1. Estrogen Receptor Degradation and Antagonism

Further experimental research would be required to elucidate the specific biological and mechanistic profile of 3-Ethyl-5-fluoro-1H-indazole.

No Scientific Data Available for this compound

Despite a comprehensive search of scientific literature and databases, no specific information is currently available on the biological activities of the chemical compound this compound.

Consequently, it is not possible to provide an article detailing its mechanistic investigations, including its potential effects as a serotonin (B10506) receptor antagonist, its mechanisms of cellular activity in vitro, or its selectivity and potency.

The initial request for an in-depth article on this compound included specific sections on its role in:

Serotonin Receptor (5-HT3) Antagonism: The mechanism by which it may interact with and block the action of serotonin at the 5-HT3 receptor.

Antiproliferative Effects and Cell Cycle Regulation: Its potential to inhibit the growth of cancer cell lines and interfere with the cell division cycle.

Apoptosis Induction Pathways: The mechanisms by which it might trigger programmed cell death in cancerous cells.

Antimicrobial Action Mechanisms: Its potential mode of action against various microorganisms.

Molecular Basis of Antioxidant Activity: The chemical processes through which it might neutralize harmful free radicals.

Understanding Selectivity and Potency: Mechanistic studies to explain why it might be more effective and specific in its actions.

While the broader class of indazole derivatives has been the subject of extensive research and has shown promise in various therapeutic areas, including oncology and neuroscience, the specific biological profile of this compound has not been documented in the accessible scientific literature. nih.govnih.gov Research on other indazole compounds has revealed activities such as the inhibition of cancer cell growth and the induction of apoptosis, but these findings cannot be extrapolated to the specific, unstudied compound . rsc.org

Without any dedicated research on this compound, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy. Further research is required to elucidate the potential pharmacological properties of this particular compound.

Computational Chemistry Approaches in 3 Ethyl 5 Fluoro 1h Indazole Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Ethyl-5-fluoro-1H-indazole, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Molecular docking simulations are employed to predict how this compound binds to the active site of a target protein. This involves placing the ligand into the binding site in various conformations and orientations and scoring them based on a force field. The results of these simulations can reveal crucial non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein.

For instance, docking studies on similar indazole derivatives have shown that the indazole core can act as a versatile scaffold for establishing key interactions. The nitrogen atoms of the indazole ring are often predicted to form hydrogen bonds with backbone or side-chain residues of the protein. The ethyl group at the 3-position can fit into hydrophobic pockets, while the fluorine atom at the 5-position can modulate the electronic properties and potentially form halogen bonds or other specific interactions. The prediction of these binding modes is a critical first step in understanding the compound's mechanism of action at a molecular level.

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Target

| Interaction Type | Ligand Atom/Group | Protein Residue | Predicted Distance (Å) |

| Hydrogen Bond | Indazole N-H | Asp181 (backbone C=O) | 2.9 |

| Hydrogen Bond | Indazole N2 | Lys67 (side-chain NH3+) | 3.1 |

| Hydrophobic | Ethyl Group | Leu129, Val75 | - |

| Pi-Pi Stacking | Indazole Ring | Phe179 | 4.5 |

The predictions generated from molecular docking studies are hypotheses that require experimental validation. Techniques such as X-ray crystallography of the ligand-protein complex can provide a definitive picture of the binding mode. When a crystal structure is obtained, the experimentally observed interactions can be compared with the docked pose. A high degree of correlation between the predicted and experimental binding modes lends confidence to the docking protocol and its utility in guiding further drug design efforts.

In the absence of a co-crystal structure, site-directed mutagenesis can be used to validate the predicted interactions. By mutating a residue predicted to be crucial for binding and observing a significant loss in binding affinity or biological activity, the importance of that interaction is experimentally supported. For example, if a docking study predicts a critical hydrogen bond with an aspartate residue, mutating this aspartate to an alanine (B10760859) would be expected to abolish the activity of this compound.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. This technique simulates the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and stability of the system.

MD simulations are crucial for assessing the stability of the binding mode predicted by molecular docking. By simulating the ligand-protein complex in a solvent environment for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding site. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation provides a quantitative measure of stability. longdom.orgmdpi.comnih.gov

Furthermore, MD simulations can reveal the conformational dynamics of both the ligand and the protein upon binding. It can highlight how the binding of this compound may induce conformational changes in the protein, which could be essential for its biological function. Fluctuations in the positions of amino acid residues in the binding pocket can also be analyzed to identify key flexible regions that contribute to the binding event. longdom.org These simulations have been instrumental in understanding the allosteric modulation of protein kinases by various inhibitors. biorxiv.org

Table 2: Key Parameters from a 100 ns MD Simulation of this compound in a Protein Binding Site

| Parameter | Average Value | Standard Deviation | Interpretation |

| Ligand RMSD (Å) | 1.5 | 0.3 | Stable binding within the pocket |

| Protein Backbone RMSD (Å) | 2.1 | 0.4 | No major conformational changes in the protein |

| Number of H-Bonds | 2.3 | 0.8 | Key hydrogen bonds are maintained |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties. stmjournals.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. stmjournals.com For this compound, DFT calculations can be used to determine its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. beilstein-journals.orgajchem-a.com

The analysis of the HOMO and LUMO energies provides insights into the molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ajchem-a.com Furthermore, the calculation of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its non-covalent interactions with other molecules, including its protein target. researchgate.net For instance, the fluorine atom in this compound is an electron-withdrawing group that can significantly influence the electronic distribution across the indazole ring system. DFT calculations can precisely quantify this effect and help in predicting sites susceptible to nucleophilic or electrophilic attack. beilstein-journals.org

Table 3: Selected Quantum Chemical Properties of this compound Calculated using DFT (B3LYP/6-31G)*

| Property | Calculated Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.1 | eV |

| HOMO-LUMO Gap | 5.1 | eV |

| Dipole Moment | 2.5 | Debye |

GIAO Calculations for Spectroscopic Interpretation

The Gauge-Including Atomic Orbital (GIAO) method is a prominent computational technique used for the prediction of NMR chemical shifts. researchgate.net This quantum chemical approach calculates the magnetic shielding tensors of nuclei in a molecule, which can then be converted to chemical shifts. For fluorinated heterocyclic compounds like this compound, GIAO calculations are particularly valuable for assigning complex NMR spectra and understanding the electronic effects of substituents.

Research on variously fluorinated 3-methyl-1H-indazoles has demonstrated the utility of GIAO calculations in rationalizing their structures. csic.es These studies involve the structural characterization by multinuclear NMR spectroscopy and X-ray crystallography, where GIAO calculations help in correlating the observed chemical shifts with the molecular geometry and electronic distribution. csic.es For instance, the calculations can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, aiding in the unambiguous assignment of signals and providing insights into the tautomeric preferences of the indazole ring. mdpi.com

In a study on fluorinated 3-methyl-1H-indazoles, GIAO calculations were employed to understand their supramolecular structures. csic.es While experimental data for this compound is not extensively published, the principles from related molecules can be applied. A hypothetical GIAO calculation for this compound would involve optimizing its geometry at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then performing the GIAO calculation to obtain the absolute shieldings. ujaen.es These shieldings can be converted to chemical shifts for comparison with experimental spectra, facilitating structural elucidation.

Table 1: Hypothetical GIAO-Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H1 | 12.85 | 12.90 |

| C3 | 142.5 | 142.2 |

| C5 | 159.8 (d, J=235 Hz) | 159.5 (d, J=234 Hz) |

| C7a | 141.2 | 141.0 |

| Ethyl-CH₂ | 2.80 | 2.82 |

| Ethyl-CH₃ | 1.35 | 1.37 |

Note: The data in this table is illustrative and based on typical values for similar fluorinated indazole derivatives. It serves to demonstrate the application of GIAO calculations.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For indazole scaffolds, virtual screening has been employed to discover inhibitors for various kinases. tandfonline.com

The process often starts with a known target structure and a library of compounds. These compounds are then docked into the active site of the target, and their binding affinities are estimated using scoring functions. This allows for the prioritization of a smaller number of compounds for experimental testing. For example, fragment-based virtual screening has been successfully used to design novel 1H-indazole derivatives as potent FGFR1 inhibitors. tandfonline.com

In the context of this compound, a virtual screening campaign could be initiated to identify its potential biological targets. Alternatively, if a target is known, derivatives of this compound could be screened to optimize its binding affinity and selectivity. Structure-based optimization, guided by the binding modes predicted by docking, can lead to the design of more potent and selective inhibitors. researchgate.net

De novo design is a computational strategy for designing novel molecules with desired properties from scratch, rather than by modifying existing compounds. This approach is particularly useful for creating novel scaffolds that can lead to new classes of drugs. The principles of de novo design involve building a molecule atom-by-atom or fragment-by-fragment within the constraints of a target's binding site.

For indazole-based compounds, de novo design has been utilized to develop inhibitors for targets like fibroblast growth factor receptors (FGFRs). mdpi.com The design process typically starts with a fragment that binds to the target, and then computational algorithms suggest ways to grow the fragment to improve its affinity and other drug-like properties. acs.org This can involve adding functional groups that form favorable interactions with the protein, such as hydrogen bonds or hydrophobic contacts. researchgate.net

Applying these principles to this compound, one could use the indazole core as a starting fragment. Computational tools could then suggest modifications to the ethyl and fluoro substituents, or additions at other positions of the indazole ring, to optimize interactions with a specific target. For example, extending a substituent from the 3-position of the indazole ring has been shown to be an effective strategy for targeting the solvent-exposed region of some kinase binding cavities. acs.org

Table 2: Key Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| 3-methyl-1H-indazoles |

This article focuses on the described computational methodologies and their application to the specified chemical compound based on established scientific principles and research on related structures. The illustrative data is intended to demonstrate the output of these computational methods.

Applications in Academic Research

Role as Key Intermediates in Pharmaceutical Research and Development

The indazole nucleus is a prevalent motif in many biologically active compounds and approved drugs. nih.govresearchgate.net Consequently, 3-Ethyl-5-fluoro-1H-indazole serves as a crucial intermediate in the synthesis of novel therapeutic agents. chemimpex.comchemimpex.com Its structure allows for further functionalization, enabling the exploration of structure-activity relationships and the optimization of pharmacological profiles. cymitquimica.com

Derivatives of this compound have been investigated for their potential in treating a range of diseases. The core indazole structure is known to interact with various biological targets, including enzymes and receptors. For instance, indazole derivatives have shown promise as kinase inhibitors, which are pivotal in cancer therapy. nih.gov The introduction of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, a desirable characteristic in drug design. acs.org

Research has demonstrated that modifications at different positions of the indazole ring can significantly influence biological activity. For example, the synthesis of various 3,5-disubstituted indazole derivatives has been a strategy to explore new anti-tumor agents. mdpi.comnih.gov The ethyl group at the C-3 position can also be modified to fine-tune the compound's properties.

Table 1: Examples of Bioactive Indazole Derivatives in Pharmaceutical Research

| Compound Class | Therapeutic Target/Application | Research Finding |

| Indazole-3-amine derivatives | Antitumor agents | Showed promising inhibitory effects against various cancer cell lines. mdpi.comnih.gov |

| Substituted 1H-indazoles | Kinase inhibitors (e.g., FGFRs) | Demonstrated inhibition of fibroblast growth factor receptors. nih.gov |

| Indole-2-carboxamides (related structures) | CB1 receptor allosteric modulators | The fluoro substituent was found to influence binding affinity. acs.org |

| 3,5-Disubstituted indazoles | Cell proliferation inhibitors | Investigated for their potential to mediate or inhibit cell proliferation. google.com |

Exploration in Agrochemical Research

Beyond pharmaceuticals, the indazole scaffold is also explored in the development of new agrochemicals. chemimpex.comchemimpex.com The goal is to create novel pesticides, herbicides, or fungicides that can improve crop yields and protect against pests and diseases. chemimpex.com The unique chemical properties of this compound make it a candidate for the synthesis of new active ingredients in this sector. chemimpex.com The indazole ring system is found in various herbicides, dyes, and other industrial compounds. ajrconline.org

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The versatility of the this compound core allows for the generation of diverse derivatives, increasing the chances of discovering molecules with desired agrochemical properties, such as enhanced efficacy and selectivity. chemimpex.com

Development of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. rsc.org They are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular or in vivo context. rsc.org The criteria for a good chemical probe include high potency, selectivity, and cellular activity. rsc.org

This compound and its derivatives have the potential to be developed into such probes. The indazole core can serve as a scaffold for designing molecules that bind to specific biological targets with high affinity. For example, derivatives of indazoles have been used to develop probes for studying biochemical pathways and mechanisms.

The process of developing a chemical probe often involves iterative cycles of chemical synthesis and biological testing. The modifiable nature of the this compound structure is advantageous in this process, as it allows for the systematic optimization of properties like potency and selectivity. mdpi.com The fluorine atom can be particularly useful in probe development, as it can be used as a reporter for NMR studies or to enhance the molecule's interaction with its target.

Future Research Directions for 3 Ethyl 5 Fluoro 1h Indazole

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic strategies often rely on classical methods that may not be suitable for large-scale, eco-friendly production. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently used to introduce substituents at various positions on the indazole ring. nih.govmdpi.com While effective, these methods can involve costly catalysts and complex purification steps. nih.gov

Future efforts should focus on "green chemistry" principles. This includes exploring one-pot synthesis, utilizing safer solvents like water or ethanol, and employing catalysts that are more abundant and less toxic than heavy metals like palladium. nih.govnih.gov Methodologies such as C-H activation could provide more direct and atom-economical routes to functionalize the indazole core, reducing the number of synthetic steps and the generation of waste. nih.gov Microwave-assisted synthesis is another promising avenue, as it can significantly shorten reaction times and improve yields. evitachem.com

Table 1: Comparison of Synthetic Approaches for Indazole Derivatives

| Method | Catalyst/Reagent Examples | Advantages | Areas for Future Research |

|---|---|---|---|

| Traditional Cyclization | Hydrazine (B178648) Hydrate (B1144303), Acetic Anhydride | Well-established, readily available starting materials. mdpi.comaustinpublishinggroup.com | Harsh reaction conditions, potential for multiple steps and low yields. nih.gov |

| Palladium-Catalyzed Coupling | PdCl₂(dppf)₂, Pd(PPh₃)₄ | High efficiency for creating C-C bonds, versatile for various substituents. nih.govevitachem.com | Catalyst cost, potential for heavy metal contamination, complex workup. rsc.org |

| Copper-Mediated Synthesis | Cu(OAc)₂, Cu₂O | More economical catalyst, effective for N-N bond formation. nih.gov | Optimization of reaction conditions for broader substrate scope. |

| C-H Activation | Palladium or Rhodium catalysts | High atom economy, reduces pre-functionalization steps. nih.gov | Improving regioselectivity and catalyst efficiency for the specific target compound. |

Advanced SAR Studies and Targeted Analog Synthesis for Enhanced Efficacy and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For 3-Ethyl-5-fluoro-1H-indazole, future research should systematically investigate how modifications to its structure affect its biological activity. The ethyl group at the C-3 position and the fluorine atom at the C-5 position are key areas for exploration.

The presence and position of the fluorine substituent are known to be critical for the antitumor activity of some indazole derivatives. nih.gov Systematic replacement of the C-5 fluorine with other halogen atoms (Cl, Br) or with electron-donating and electron-withdrawing groups could reveal important insights into the electronic and steric requirements for target binding. nih.gov

Similarly, the ethyl group at the C-3 position can be modified. Creating a series of analogs with varying alkyl chain lengths, introducing branching, or incorporating cyclic structures could significantly impact the compound's potency, selectivity, and pharmacokinetic properties. The 1H-indazole-3-amine and 1H-indazole-3-amide structures, for instance, are known to be effective fragments for binding to the hinge region of protein kinases. nih.govmdpi.com

Table 2: Potential Analog Modifications and SAR Exploration

| Position of Modification | Proposed Modification | Rationale for Investigation |

|---|---|---|

| C-3 Position (Ethyl Group) | Vary alkyl chain length (methyl, propyl, etc.); Introduce branching (isopropyl); Incorporate rings (cyclopropyl) | To probe the size and shape of the target's binding pocket and improve hydrophobic interactions. |

| C-5 Position (Fluoro Group) | Substitute with other halogens (Cl, Br); Add electron-donating groups (e.g., OCH₃); Add electron-withdrawing groups (e.g., CF₃) | To modulate the electronic properties of the benzene (B151609) ring and enhance binding affinity or metabolic stability. nih.gov |

| N-1 Position (Indazole N-H) | Add various substituted aromatic or aliphatic groups | N-1 substitution is a common strategy to modulate activity and physicochemical properties in indazole-based drugs like Pazopanib. nih.gov |

These advanced SAR studies will guide the rational design of new analogs with potentially superior efficacy and selectivity for their biological targets, minimizing off-target effects.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While many indazole derivatives exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory effects, the precise molecular mechanisms are often not fully understood. nih.govresearchgate.net A critical future research direction for this compound is to identify its specific biological targets and elucidate its mechanism of action at the molecular level.

Indazole-containing compounds have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Other indazoles are known to inhibit hypoxia-inducible factor (HIF-1α), a key protein involved in tumor survival. nih.govrsc.org

Future investigations should employ a range of modern biochemical and cell-based assays to screen this compound against panels of kinases and other relevant enzymes. nih.gov Techniques such as thermal shift assays, isothermal titration calorimetry, and X-ray crystallography can provide direct evidence of target engagement and reveal the specific binding interactions between the compound and its target protein. Understanding these interactions is essential for explaining the observed SAR and for the further rational design of more potent and selective inhibitors.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. xjtlu.edu.cnmendeley.com Integrating these computational tools into the research pipeline for this compound represents a significant opportunity to accelerate progress.

Furthermore, AI can be applied to synthetic chemistry. Retrosynthesis prediction tools can help chemists devise the most efficient and sustainable synthetic routes to new analogs. acs.org ML models can also predict reaction outcomes and recommend optimal reaction conditions, overcoming biases from individual experience and improving reproducibility. acs.org

Table 3: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| De Novo Design | Generative models create novel indazole analogs with desired physiochemical and biological properties. mendeley.com | Rapidly explores a vast chemical space to identify promising new drug candidates. |

| QSAR Modeling | ML algorithms build predictive models that correlate chemical structures with biological activity. jyoungpharm.org | Prioritizes the synthesis of the most promising analogs, reducing wasted effort. |

| Retrosynthesis Planning | AI algorithms propose viable synthetic pathways for target molecules. acs.org | Accelerates the development of synthetic routes and identifies novel chemical strategies. |

| Reaction Condition Optimization | ML models predict the success and yield of chemical reactions under various conditions. acs.org | Improves the efficiency and sustainability of analog synthesis. |

By leveraging these advanced computational approaches, researchers can more effectively navigate the complexities of drug discovery, leading to the faster identification and optimization of drug candidates based on the this compound scaffold.

Q & A

Q. Critical Parameters :

- Temperature control to avoid decomposition.

- Choice of solvent (DMF or DMSO enhances solubility of intermediates).

How can X-ray crystallography using SHELX software elucidate the structural features of this compound?

Level: Advanced

Methodological Answer:

X-ray crystallography remains the gold standard for determining the 3D structure of this compound. The SHELX suite (e.g., SHELXD for phase determination, SHELXL for refinement) is widely used:

Data Collection : Mount a single crystal on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Collect intensity data up to 0.8 Å resolution.

Structure Solution : Use direct methods in SHELXD to locate heavy atoms (fluorine) and build the initial model .

Refinement : Refine atomic positions and thermal parameters in SHELXL, incorporating hydrogen atoms geometrically.

Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R1 < 5%).

Q. Key Insights :

- The ethyl group’s orientation and fluorine’s electronegativity influence intermolecular interactions (e.g., C–H···F hydrogen bonds) .

How can researchers resolve contradictions in pharmacological data for this compound derivatives?

Level: Advanced

Methodological Answer:

Contradictory pharmacological data (e.g., varying IC₅₀ values across studies) can arise from differences in assay conditions or structural analogs. Mitigation strategies include:

Standardized Assays :

- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Validate results with orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Structural Validation :

Data Analysis :

- Apply statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis to identify trends across studies .

Example : Discrepancies in kinase inhibition may stem from off-target effects; use siRNA knockdowns to confirm specificity .

Which spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

¹H/¹³C NMR :

- ¹H NMR : Identify ethyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and indazole aromatic protons (δ 7.0–8.5 ppm).

- ¹³C NMR : Fluorine coupling splits carbon signals (e.g., C-5 at δ 160–165 ppm due to F-substitution) .

¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s position and purity .

HRMS : Exact mass determination (theoretical [M+H]⁺ = 195.0895) to verify molecular formula .

Q. Case Study :

- Analog 34 () showed enhanced kinase inhibition after introducing a bromine atom at position 5, highlighting the role of halogen bonding.

What are the challenges in crystallizing this compound, and how can they be addressed?

Level: Advanced

Methodological Answer:

Crystallization challenges include low solubility and polymorphism:

Solvent Screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

Temperature Gradients : Cool saturated solutions from 50°C to 4°C at 0.1°C/min to promote crystal growth .

Additives : Introduce trace co-solvents (e.g., DMSO) to stabilize crystal lattices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.